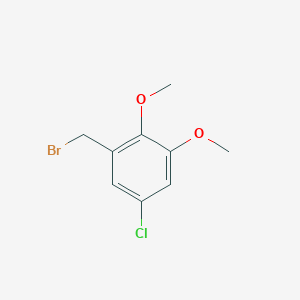
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 5-chloro-2,3-dimethoxytoluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 5-chloro-2,3-dimethoxytoluene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functionalized materials with specific properties for use in electronics and photonics.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-5-chloro-2,3-dimethoxybenzene primarily involves its reactivity at the bromomethyl group. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of electron-donating methoxy groups and an electron-withdrawing chlorine atom on the benzene ring influences the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure but lacks the chlorine and methoxy substituents.
1-Bromo-2,3-dimethoxybenzene: Lacks the chlorine substituent.
5-Chloro-2,3-dimethoxytoluene: Lacks the bromomethyl group.
Eigenschaften
Molekularformel |
C9H10BrClO2 |
|---|---|
Molekulargewicht |
265.53 g/mol |
IUPAC-Name |
1-(bromomethyl)-5-chloro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
XJHUUYYVOGEQTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















